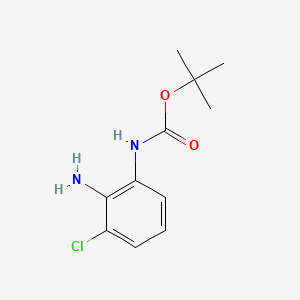

tert-Butyl (2-amino-3-chlorophenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSCKYWYOFQHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719246 | |

| Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-81-4 | |

| Record name | tert-Butyl (2-amino-3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 954238-81-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-amino-3-chlorophenyl)carbamate

Foreword: Understanding the Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic importance of well-defined molecular scaffolds cannot be overstated. tert-Butyl (2-amino-3-chlorophenyl)carbamate emerges as a pivotal intermediate, offering a synthetically versatile platform for the construction of complex heterocyclic systems and other targeted molecular architectures. Its utility is rooted in the orthogonal reactivity of its functional groups: a nucleophilic aromatic amine and a sterically hindered, acid-labile carbamate. This guide provides an in-depth examination of this compound's properties, synthesis, and reactivity, offering field-proven insights for researchers, medicinal chemists, and process development professionals. The causality behind experimental choices and the inherent logic of its application will be a central theme, ensuring this document serves as a practical and authoritative resource.

Core Molecular Attributes and Physicochemical Profile

This compound, identified by CAS Number 954238-81-4 , is a mono-Boc-protected 3-chloro-1,2-phenylenediamine.[1][2] The strategic placement of the chloro, amino, and N-Boc-amino groups on the aromatic ring dictates its chemical behavior and renders it a valuable precursor in multi-step synthetic campaigns.

Structural and Chemical Identity

The fundamental structure of this compound is key to its utility. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the amino functionalities, rendering it non-nucleophilic under a wide range of conditions. This allows for selective reactions to occur at the unprotected aniline amine. The electron-withdrawing nature of the adjacent chlorine atom subtly modulates the basicity and nucleophilicity of this free amino group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While experimentally determined data for this specific compound are not widely published, a robust profile can be assembled from computed values and comparison with analogous structures. This information is critical for anticipating solubility, reactivity, and appropriate handling conditions.

| Property | Value | Source |

| CAS Number | 954238-81-4 | Alchem Pharmtech[1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | PubChem[3] |

| Molecular Weight | 242.70 g/mol | PubChem[3] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[4] |

| Melting Point | Not reported; expected to be higher than the non-chlorinated analog (109-111 °C) | Inferred from related compounds[4] |

| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, ethyl acetate, and DMF | Inferred from general carbamate properties |

| XLogP3 | 2.6 | PubChem (Computed)[3] |

| Hydrogen Bond Donor Count | 2 (one from NH₂, one from NH of carbamate) | PubChem (Computed)[3] |

| Hydrogen Bond Acceptor Count | 3 (two from carbamate oxygens, one from NH₂) | PubChem (Computed)[3] |

| Rotatable Bond Count | 2 | PubChem (Computed)[3] |

Synthesis and Manufacturing Principles

The synthesis of this compound hinges on the selective mono-protection of a diamine. The most logical and industrially scalable precursor is 3-chloro-1,2-phenylenediamine. The core challenge in this synthesis is achieving high regioselectivity and avoiding the formation of the di-protected byproduct.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the carbamate group, identifying the key transformation as the selective N-acylation of the corresponding diamine.

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol

This protocol is a representative procedure based on well-established methods for the mono-Boc protection of aromatic diamines.[5] The key to selectivity is controlling the stoichiometry of the Boc-protection reagent and utilizing a non-polar solvent system to precipitate the mono-protected product, thereby preventing further reaction.

Materials and Reagents:

-

3-Chloro-1,2-phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-1,2-phenylenediamine (1.0 equivalent) in anhydrous DCM or THF (approx. 10-15 mL per gram of diamine).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and enhance selectivity.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 - 1.05 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled diamine solution over 30-60 minutes. Slower addition favors the mono-protected product.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted Boc₂O byproducts and acidic impurities) and brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.

Causality and Self-Validation: The use of a slight excess of the diamine or precise 1:1 stoichiometry is a common strategy to minimize the di-Boc byproduct. The choice of a less polar solvent like DCM can be advantageous as the mono-Boc product, being more polar than the starting material but less soluble than the di-Boc product, may begin to precipitate, effectively removing it from the reaction and preventing over-reaction.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectral data are inferred from the known chemical shifts and absorption frequencies of its constituent functional groups and analogous structures.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the tert-butyl group.

-

Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the phenyl ring, likely exhibiting coupling patterns (doublets, triplets) consistent with a 1,2,3-trisubstituted pattern.

-

Amine Protons (variable): A broad singlet for the -NH₂ protons (typically δ 3.5-4.5 ppm) and another for the carbamate N-H proton (typically δ 6.0-8.0 ppm). These signals are exchangeable with D₂O.

-

tert-Butyl Group (δ ~1.5 ppm): A sharp, intense singlet integrating to 9 protons, characteristic of the Boc group.[4]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals for the aromatic carbons.

-

Carbonyl Carbon (δ ~153-156 ppm): A signal for the carbamate carbonyl carbon.

-

Boc Carbons (δ ~80 ppm and ~28 ppm): A signal for the quaternary carbon of the tert-butyl group (~80 ppm) and a signal for the three methyl carbons (~28 ppm).[4]

-

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3300 | N-H Stretch | Secondary Amide (Carbamate N-H) |

| 2980-2960 | C-H Stretch | tert-Butyl Group |

| ~1700 | C=O Stretch | Carbamate Carbonyl |

| ~1590, ~1480 | C=C Stretch | Aromatic Ring |

| ~1520 | N-H Bend | Secondary Amide (Amide II band) |

| ~750 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern.

-

Expected [M+H]⁺: 243.09

-

Isotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1 will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes, providing strong evidence for a monochlorinated compound.

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its nucleophilic centers, enabling its use as a versatile scaffold in medicinal chemistry.

Chemoselective Reactions at the Free Amino Group

The unprotected aniline is the primary site for electrophilic attack. This allows for a wide range of transformations while the second amino group remains masked.

Caption: Reaction pathways originating from the free amino group.

-

Acylation/Sulfonylation: The free amine readily reacts with acid chlorides, sulfonyl chlorides, or activated esters to form amides and sulfonamides, respectively. This is a common step in building out molecular complexity.

-

Condensation Reactions: The ortho-diamine arrangement (after deprotection) is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems, which are privileged scaffolds in drug discovery. The mono-protected nature of the starting material allows for sequential, controlled construction of these rings.

-

Buchwald-Hartwig/Ullmann Coupling: The free amine can participate in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

Deprotection of the Boc Group

The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions. This orthogonality is the cornerstone of its utility as a protecting group.

-

Standard Conditions: Trifluoroacetic acid (TFA) in DCM is the most common and efficient method for Boc deprotection. The reaction is typically rapid (1-2 hours) at room temperature.

-

Alternative Conditions: Other acidic conditions, such as HCl in dioxane or methanol, can also be employed. Care must be taken with substrates that may have other acid-labile groups.

The deprotection unmasks the second amino group, yielding 3-chloro-1,2-phenylenediamine, or, if performed after modification of the first amine, a mono-substituted diamine ready for further functionalization or cyclization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount to ensure safety.

-

Hazard Class: While a specific GHS classification is not universally available, compounds of this type should be handled as irritants. It is potentially harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with eyes, skin, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is advisable to store it away from strong oxidizing agents and strong acids.

Conclusion: A Strategic Asset in Synthesis

This compound is more than a mere chemical intermediate; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its pre-configured arrangement of a selectively protected diamine on a chlorinated aromatic core provides medicinal chemists with a reliable and versatile entry point to a diverse range of target structures, particularly in the realm of kinase inhibitors and other pharmacologically relevant heterocyclic systems. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- Supporting Information for a relevant chemical synthesis publication.

-

Organic Syntheses Procedure for (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 154074106, tert-butyl N-amino-N-(2-chlorophenyl)carbamate. PubChem. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]

-

Appchem. (2-AMINO-3-CHLORO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 954238-81-4. Available at: [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. appchemical.com [appchemical.com]

- 3. tert-butyl N-amino-N-(2-chlorophenyl)carbamate | C11H15ClN2O2 | CID 154074106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tert-Butyl carbamate [webbook.nist.gov]

"tert-Butyl (2-amino-3-chlorophenyl)carbamate" CAS number

An In-depth Technical Guide to tert-Butyl (2-amino-3-chlorophenyl)carbamate

Topic: this compound CAS Number: 954238-81-4

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern organic and medicinal chemistry. The strategic placement of a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine on a chlorinated phenyl ring offers synthetic chemists a versatile platform for constructing complex molecular architectures. This document details the compound's chemical properties, provides a robust and validated protocol for its synthesis via selective N-Boc protection, and explores its applications, particularly in the development of kinase inhibitors and other targeted therapeutics. As a Senior Application Scientist, this guide emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical utility for researchers in drug discovery and chemical development.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned the number 954238-81-4 to this compound.[1] This unique identifier distinguishes it from other isomers and related compounds.

| Property | Value | Source |

| CAS Number | 954238-81-4 | Alchem Pharmtech[1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | PubChem[2] |

| Molecular Weight | 242.70 g/mol | PubChem[2] |

| Appearance | Off-white to light yellow solid (Typical) | General Knowledge |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO | General Knowledge |

| SMILES | CC(C)(C)OC(=O)NC1=C(N)C=CC=C1Cl (Isomer Dependent) | General Knowledge |

| InChI Key | DUROKLDFRHQGAX-UHFFFAOYSA-N (Isomer Dependent) | PubChem[2] |

Note: SMILES and InChI Key may vary slightly depending on the specific isomer represented by different databases. The CAS number remains the definitive identifier.

Synthesis and Mechanistic Rationale

The synthesis of this compound hinges on the selective mono-protection of one of the two amino groups in the starting material, 3-chloro-1,2-phenylenediamine. The differential reactivity of the two amino groups is subtle, making controlled mono-acylation the primary challenge. The most reliable method employs di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.

The core principle of this synthesis is to favor the mono-protected product over the di-protected byproduct. This is typically achieved by using the diamine as the limiting reagent and slowly introducing the Boc₂O, or by carefully controlling stoichiometry and temperature. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, providing an orthogonal protection strategy essential in multi-step synthesis.[3]

Proposed Synthetic Workflow

The overall process from starting material to purified product is outlined below. This workflow ensures efficiency and high purity of the final compound.

Caption: A typical synthetic workflow for Boc protection.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-1,2-phenylenediamine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 10 mL per gram of diamine). Stir until all solid has dissolved.

-

Basification: Add triethylamine (TEA) (1.1 eq). The base acts as a scavenger for the acid byproduct, driving the reaction forward.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This helps to control the exothermic reaction and improve selectivity for mono-protection.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled diamine solution over 30-60 minutes using a dropping funnel. Causality: Slow addition is critical to maintain a low concentration of the acylating agent, which minimizes the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Extraction & Drying: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The more nucleophilic amino group of the diamine attacks one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating a stable leaving group (tert-butoxycarbonate) which subsequently decomposes to tert-butanol and carbon dioxide.

Caption: Mechanism of N-Boc protection of an amine.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the orthogonal nature of its two amino groups. The free amine can undergo a wide range of chemical transformations while the Boc-protected amine remains inert.[3]

-

Scaffold for Kinase Inhibitors: Many modern kinase inhibitors feature a substituted aniline core. This building block provides a pre-functionalized scaffold. The free amine can be used in reactions like Buchwald-Hartwig amination, Suzuki coupling, or acylation to build out the inhibitor structure, a strategy seen with similar fluorinated intermediates.[4]

-

Sequential Functionalization: The free amine can be acylated, alkylated, or converted into a urea or sulfonamide. Subsequently, the Boc group can be removed with acid (e.g., TFA in DCM) to reveal the second amine, which can then be reacted with a different partner. This sequential approach is fundamental to building complex, unsymmetrical molecules.

-

Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. The 1,2-diamino motif, once deprotected, can serve as a conjugation point to connect different molecular fragments.

Analytical Characterization

Confirmation of the structure and purity of the synthesized product is critical. Standard analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic peaks for the aromatic protons, a broad singlet for the -NH₂ protons, a singlet for the -NHBoc proton, and a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the aromatic carbons, the carbonyl carbon of the carbamate (~155 ppm), and the quaternary and methyl carbons of the tert-butyl group.

-

MS (Mass Spectrometry): ESI-MS would show the [M+H]⁺ ion at approximately m/z 243.7, confirming the molecular weight. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) would also be observable.

-

IR (Infrared Spectroscopy): Key stretches would include N-H bands for the primary amine and the carbamate, and a strong C=O stretch for the carbamate carbonyl group around 1680-1700 cm⁻¹.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related aromatic amines and carbamates apply.

-

Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system.[5] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[5]

Conclusion

This compound (CAS: 954238-81-4) is a strategically designed synthetic intermediate of significant value to the medicinal and organic chemistry communities. Its utility is defined by the presence of two differentially protected amino groups on a chlorinated aromatic ring, enabling controlled and sequential chemical modifications. The synthetic protocol detailed herein, based on the selective N-Boc protection of 3-chloro-1,2-phenylenediamine, provides a reliable and scalable route to this compound. Its role as a versatile building block, particularly in the synthesis of kinase inhibitors and other complex molecular targets, underscores its importance in modern drug discovery programs.

References

-

PubChem. tert-butyl N-amino-N-(2-chlorophenyl)carbamate. [Link]

-

Troy Chemical. MATERIAL SAFETY DATA SHEET. [Link]

-

MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. tert-butyl N-amino-N-(2-chlorophenyl)carbamate | C11H15ClN2O2 | CID 154074106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tert-butyl(2-amino-6-fluorophenyl)carbamate [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. images.thdstatic.com [images.thdstatic.com]

A Technical Guide to tert-Butyl (2-amino-3-chlorophenyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl (2-amino-3-chlorophenyl)carbamate, a key chemical intermediate in modern synthetic and medicinal chemistry. With a molecular weight of 242.70 g/mol , this compound features a strategically protected diamine on a chlorinated phenyl ring, making it a highly versatile building block for the synthesis of complex molecular architectures.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the free aniline amine, a critical step in the development of novel pharmaceutical agents. This document details the compound's physicochemical properties, outlines a robust synthetic protocol with an emphasis on mechanistic rationale, explores its applications in drug development, and provides essential safety and handling guidelines for laboratory professionals.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. These parameters govern its solubility, reactivity, and potential pharmacokinetic behavior in more complex derivatives.

Molecular Structure

The structure of this compound is defined by a 3-chloroaniline core where one amino group is protected as a tert-butyl carbamate. This arrangement is pivotal, leaving the second amino group at the 2-position available for subsequent chemical modification.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The compound's properties, computed from its structure, provide valuable insights for experimental design. These are summarized in the table below.[1]

| Property | Value | Source | Significance for Researchers |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | PubChem[1] | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 242.70 g/mol | PubChem[1] | Critical for accurate reagent measurement and reaction stoichiometry. |

| XLogP3 | 2.6 | PubChem[1] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability in derivative compounds. |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | The free amine group can participate in hydrogen bonding, influencing solubility and intermolecular interactions. |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | The oxygen and nitrogen atoms can accept hydrogen bonds, affecting physical properties and interaction with biological targets. |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | PubChem[1] | A key descriptor for predicting drug transport properties. This value is within the range typical for orally bioavailable drugs. |

| Exact Mass | 242.0822054 Da | PubChem[1] | Used for high-resolution mass spectrometry to confirm compound identity. |

Synthesis and Mechanistic Rationale

The synthesis of asymmetrically substituted diamines like this compound requires a strategic approach to ensure regioselectivity. The use of a protecting group is paramount.

Rationale for Synthetic Strategy: The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons:

-

Selective Introduction: It can be introduced under mild basic conditions, typically using di-tert-butyl dicarbonate (Boc₂O), reacting preferentially with more nucleophilic amines.

-

Stability: The Boc group is robust and stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, allowing for extensive modification of other parts of the molecule.

-

Orthogonal Deprotection: It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), which typically do not affect other common protecting groups like Cbz or Fmoc. This orthogonality is crucial in complex, multi-step syntheses.[3]

This strategy of selective protection is essential because attempting to directly functionalize an unprotected diamine would result in a mixture of products that are difficult and costly to separate.[4]

Representative Synthetic Protocol

The following protocol describes a plausible and efficient synthesis starting from commercially available 3-chloro-2-nitroaniline. This method is designed to be self-validating, with clear checkpoints for monitoring progress.

Step 1: Selective Boc Protection of 3-chloro-2-nitroaniline

-

To a solution of 3-chloro-2-nitroaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-chloro-2-nitrophenyl)carbamate.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.

-

Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Stir the reaction vigorously for 4-8 hours.

-

In-Process Control: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product, this compound, as a solid.

Synthesis Workflow Visualization

The two-step synthesis provides a reliable pathway to the target intermediate.

Caption: A typical two-step synthesis workflow for the target compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building diverse libraries of bioactive compounds.

Role as a Versatile Building Block

The free amino group at the 2-position is a nucleophilic handle that can undergo a wide variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones followed by reduction.

These reactions allow for the systematic introduction of different functional groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery campaign.

Logical Workflow in Drug Discovery

This intermediate fits seamlessly into the early stages of a drug discovery pipeline, where structural diversity is key to identifying lead compounds.

Caption: Role of the intermediate in a typical drug discovery workflow.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally similar carbamates and chloroanilines can be used to establish prudent laboratory practices.[5][6]

Hazard Identification and Mitigation

The following table summarizes potential hazards and recommended precautions. Researchers must always consult a compound-specific SDS when available and perform a thorough risk assessment.

| Hazard Category | Potential Risk | Recommended Mitigation |

| Skin Contact | May cause skin irritation or burns.[5] | Wear nitrile gloves, a lab coat, and handle in a fume hood. |

| Eye Contact | May cause serious eye irritation or damage.[5] | Wear chemical safety goggles or a face shield.[7] |

| Inhalation | May be harmful if inhaled; may cause respiratory irritation.[5] | Use in a well-ventilated area, preferably a certified chemical fume hood.[7] |

| Ingestion | Harmful if swallowed.[8] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.[7]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its carefully designed structure. The orthogonal reactivity of its free and Boc-protected amino groups provides chemists with a powerful tool for the efficient construction of complex molecules. Its physicochemical properties are favorable for applications in medicinal chemistry, making it a cornerstone building block for generating libraries of compounds aimed at discovering next-generation therapeutics. Adherence to rigorous synthetic protocols and safety precautions will ensure its effective and safe use in the laboratory.

References

-

PubChem. (n.d.). tert-butyl N-amino-N-(2-chlorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). (3-lodo-2-propynyl butyl carbamate). Retrieved from [Link]

-

PubChem. (n.d.). 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 266. Retrieved from [Link]

-

ChemBK. (n.d.). tert-Butyl (3-amino-2-chlorophenyl)carbamate. Retrieved from [Link]

-

Chemsrc. (2025). tert-butyl N-[5-(2-amino-3-hydroxypropyl)-2-chlorophenyl]carbamate. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -....

-

Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Retrieved from [Link]

-

Tihana, G., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Retrieved from [Link]

-

Chen, K., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. Retrieved from [Link]

-

MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

Sources

- 1. tert-butyl N-amino-N-(2-chlorophenyl)carbamate | C11H15ClN2O2 | CID 154074106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet [chemicalbook.com]

The Sentinel of Synthesis: A Technical Guide to tert-Butyl (2-amino-3-chlorophenyl)carbamate

This guide provides an in-depth technical overview of tert-Butyl (2-amino-3-chlorophenyl)carbamate, a pivotal intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural rationale, a detailed and validated synthesis protocol, mechanistic insights, and its strategic application in the synthesis of complex pharmaceutical agents.

Strategic Importance: A Chemist's Perspective

In the intricate chess game of multi-step organic synthesis, controlling reactivity is paramount. This compound (Figure 1) is a quintessential example of a strategically "masked" building block. Its core, a 3-chloro-1,2-phenylenediamine scaffold, is a common motif in pharmacologically active molecules, particularly kinase inhibitors. However, the two amino groups of the parent diamine possess similar nucleophilicity, posing a significant challenge for regioselective functionalization.

The introduction of the tert-butyloxycarbonyl (Boc) group onto one of the amines is a deliberate and crucial maneuver. This protecting group serves two primary functions:

-

Deactivation: It temporarily converts the highly nucleophilic amino group into a non-reactive carbamate, preventing it from participating in subsequent reactions.[1]

-

Directing Group: It allows for the selective reaction at the remaining free amine (at the C2 position), enabling precise and predictable molecular assembly.

The true elegance of the Boc group lies in its stability to a wide range of reagents (bases, nucleophiles, mild reducing agents) while being readily and cleanly removable under mild acidic conditions, a property known as "orthogonality" in synthetic strategy.[1]

Physicochemical & Structural Data

A thorough understanding of a compound's properties is the foundation of its effective use. Key data for this compound are summarized below.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 954238-81-4 | [2][3] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3] |

| Molecular Weight | 242.70 g/mol | [3] |

| InChIKey | FLSCKYWYOFQHEO-UHFFFAOYSA-N | [3] |

| Appearance | Expected to be a solid (e.g., off-white to brown powder) | |

| Storage Conditions | Store at -20°C for long-term stability | [3] |

Synthesis Protocol: Selective Mono-Boc Protection

The synthesis of this compound hinges on the selective protection of one of two electronically distinct amino groups in 3-chloro-1,2-phenylenediamine. The amino group at the C1 position is ortho to the chloro substituent, while the C2 amino group is meta. This subtle electronic difference, combined with careful control of reaction conditions, allows for regioselective protection.

A general and highly efficient method for the mono-protection of diamines involves the transient protonation of one amine, rendering it non-nucleophilic and directing the Boc-anhydride to the remaining free amine.[4][5][6]

Figure 2: Synthetic Workflow

Caption: High-level workflow for the synthesis of the title compound.

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 3-chloro-1,2-phenylenediamine | 142.59 | 10.0 | 1.43 g | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.5 (1.05 eq) | 2.29 g | Protecting group source |

| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL | Reaction solvent |

| Saturated aq. NaHCO₃ solution | - | - | ~50 mL | For workup |

| Brine | - | - | ~50 mL | For workup |

| Ethyl Acetate (EtOAc) | - | - | ~150 mL | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~5 g | Drying agent |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-1,2-phenylenediamine (1.43 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) and stir at room temperature until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: While maintaining the temperature at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in 10 mL of THF to the reaction mixture over 15 minutes. Causality Note: Slow addition of a slight excess of Boc₂O at low temperature is critical to favor mono-protection and minimize the formation of the di-protected byproduct.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Mechanistic Rationale: The Boc Protection Pathway

The protection of an amine with di-tert-butyl dicarbonate is a classic nucleophilic acyl substitution. The amine's lone pair of electrons acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

Figure 3: Mechanism of N-Boc Protection

Caption: The reaction mechanism for Boc protection of a primary amine.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks an electrophilic carbonyl carbon of the Boc anhydride. This forms a transient tetrahedral intermediate.

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, expelling the tert-butyl carbonate anion, a good leaving group.

-

Deprotonation: The unstable tert-butyl carbonate anion rapidly decomposes into gaseous carbon dioxide and the strongly basic tert-butoxide anion. The tert-butoxide then deprotonates the positively charged nitrogen, yielding the final, neutral N-Boc protected amine and tert-butanol.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is not an end-product but a critical stepping stone. Its primary value is as an intermediate in the synthesis of complex heterocyclic systems, particularly those found in targeted cancer therapies. The free amine at the C2 position is now available for a variety of coupling reactions, such as amide bond formation or condensation reactions, to build out the core of a drug molecule.

For example, this building block is a known precursor in the synthesis of advanced kinase inhibitors. The free amine can be cyclized with other reagents to form fused heterocyclic systems that are central to the pharmacophore responsible for binding to the ATP pocket of a target kinase.

Figure 4: Role as a Synthetic Intermediate

Caption: Strategic use of the title compound in a multi-step synthesis.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. While specific spectra are proprietary or must be generated per batch, the expected characteristics are well-defined by the structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-7.5 ppm).- Amine Protons (NH₂): A broad singlet for the free amine (~4-5 ppm).- Carbamate Proton (NH): A singlet for the Boc-protected amine (~7-8 ppm).- tert-Butyl Protons: A characteristic large singlet for the 9 equivalent protons (~1.5 ppm). |

| ¹³C NMR | - Aromatic Carbons: 6 signals in the aromatic region (~110-150 ppm).- Carbonyl Carbon: A signal for the carbamate carbonyl (~150-155 ppm).- tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the methyl carbons (~28 ppm). |

| FT-IR (ATR) | - N-H Stretches: Two distinct bands for the primary amine (NH₂) around 3300-3500 cm⁻¹ and one for the secondary carbamate (NH) around 3300 cm⁻¹.- C=O Stretch: A strong, sharp absorption for the carbamate carbonyl around 1690-1710 cm⁻¹. |

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected peak at m/z 243.08.- [M+Na]⁺: Expected peak at m/z 265.06. |

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

References

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Verdugo, D. E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

-

Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

-

ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Available at: [Link]

-

Chemsrc. (n.d.). tert-butyl (2-bromo-3-chlorophenyl)carbamate. Available at: [Link]

-

BIOFOUNT. (n.d.). tert-Butyl(2-amino-3-chlorophenyl)carbamate. Available at: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. CAS#:1463053-89-5 | tert-butyl (2-bromo-3-chlorophenyl)carbamate | Chemsrc [chemsrc.com]

- 3. 954238-81-4|(2-氨基-3-氯苯基)氨基甲酸叔丁酯|tert-Butyl(2-amino-3-chlorophenyl)carbamate|-范德生物科技公司 [bio-fount.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"tert-Butyl (2-amino-3-chlorophenyl)carbamate" synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-amino-3-chlorophenyl)carbamate

This guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable bifunctional building block in medicinal chemistry and drug development. The core of this synthesis lies in the regioselective mono-N-Boc protection of the starting material, 3-chloro-1,2-phenylenediamine. This document delineates the strategic considerations, mechanistic underpinnings, and a detailed experimental protocol for this transformation.

Strategic Overview: The Challenge of Regioselectivity

The synthesis of this compound from 3-chloro-1,2-phenylenediamine presents a classic chemoselectivity challenge: how to selectively protect one of two electronically distinct primary amino groups. The amino group at the C2 position is ortho to the electron-withdrawing chloro group, rendering it less nucleophilic and less basic compared to the amino group at the C1 position, which is meta to the chloro group.

A robust and widely adopted strategy for the selective mono-protection of diamines involves the principle of mono-protonation.[1][2] By treating the diamine with a single equivalent of a strong acid, the more basic amino group is selectively protonated to form an ammonium salt. This protonated group is no longer nucleophilic, effectively "protecting" it from reaction with an electrophile. The remaining free, less basic amino group can then react with the protecting agent, in this case, di-tert-butyl dicarbonate (Boc₂O).

Mechanistic Rationale for Regioselective Protection

The success of this synthesis hinges on the difference in basicity between the two amino groups of 3-chloro-1,2-phenylenediamine. The amino group at C1 is more basic due to its meta-position relative to the electron-withdrawing chlorine atom. Consequently, upon the addition of one equivalent of acid (e.g., HCl), this more basic amine is preferentially protonated.

The subsequent addition of di-tert-butyl dicarbonate introduces the electrophilic Boc group. The free amino group at the C2 position, being the only remaining nucleophilic site, attacks a carbonyl carbon of the Boc anhydride. A subsequent deprotonation step, facilitated by a mild base, yields the desired mono-protected product with the Boc group on the nitrogen adjacent to the chlorine atom.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective mono-Boc protection of diamines.[1][2][3]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

| Hydrochloric Acid (HCl) | HCl | 36.46 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl (aq) | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |

Procedure:

-

Dissolution and Mono-protonation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-1,2-phenylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0 eq, e.g., 4M HCl in dioxane or a calculated volume of concentrated aqueous HCl diluted in THF) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the mono-hydrochloride salt.

-

-

Boc Protection:

-

To the suspension, add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-18 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 3:7). The product should have a higher Rf value than the starting diamine.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl and quench any unreacted Boc₂O. Continue addition until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Product Characterization

The identity and purity of the synthesized this compound (CAS 954238-81-4) should be confirmed by standard analytical techniques.

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group (around 1.5 ppm), signals for the two protons of the free amine group (a broad singlet), a signal for the carbamate N-H proton (a singlet), and distinct signals in the aromatic region for the three protons on the phenyl ring.

-

¹³C NMR: Resonances for the quaternary and methyl carbons of the Boc group, as well as six distinct signals for the aromatic carbons, are expected.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a peak corresponding to the molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (both amine and carbamate), C=O stretching of the carbamate, and aromatic C-H and C=C stretching would be observed.

References

-

PubChem. tert-butyl N-amino-N-(2-chlorophenyl)carbamate. National Center for Biotechnology Information. [Link]

- Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines.

- Daiichi Sankyo Company, Limited. (2020). Method for preparing tert-butyl n-((1r,2s,5s).

- Ochoa-Lara, M. D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 64-69.

-

Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

- Shaik, S. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1549-1563.

-

Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines. Taylor & Francis Online. [Link]

- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2011). Tert-butyl carbamate derivative and preparation method and application thereof.

- Deciphera Pharmaceuticals, LLC & Eli Lilly and Company. (2013). Raf Inhibitor Compounds.

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. University of Copenhagen. [Link]

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 18.

-

ChemBK. tert-Butyl (3-amino-2-chlorophenyl)carbamate. [Link]

- Pittelkow, M., et al. (2002).

-

Chemsrc. tert-butyl N-[5-(2-amino-3-hydroxypropyl)-2-chlorophenyl]carbamate. [Link]

- Powers, J. P., et al. (2012). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 134(30), 12852-12855.

- Novartis AG. (2021). U.S. Patent No. 8,829,195.

- McNeil-PPC, Inc. (2010). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS. U.S.

- Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046-052.

- Dömling, A., et al. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Molecular Diversity, 16(3), 607-612.

- Gembickytė, J., et al. (2024). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 11-19.

- Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8275-8282.

-

Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

-

Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. [Link]

- Al-Ostoot, F. H., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(21), 7215.

Sources

An In-Depth Technical Guide to tert-Butyl (2-amino-3-chlorophenyl)carbamate: A Strategic Building Block in Modern Synthesis

Abstract: This technical guide provides a comprehensive overview of tert-butyl (2-amino-3-chlorophenyl)carbamate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its precise chemical identity, including its IUPAC name, and present its crucial physicochemical properties. The document details a robust, field-proven protocol for its synthesis and purification, emphasizing the principles of chemoselectivity that make this procedure effective. Furthermore, a thorough spectroscopic analysis is provided as a self-validating system to confirm the compound's identity and purity. The guide also explores the strategic applications of this molecule as a versatile building block in the synthesis of complex heterocyclic structures central to medicinal chemistry. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. While commonly referred to by its descriptive name, the compound has specific identifiers crucial for database searches and regulatory compliance.

Nomenclature and Identifiers

The formal IUPAC name for the topic compound is This compound . It is cataloged under the CAS Registry Number 954238-81-4 .[1][2] This specific nomenclature distinguishes it from its isomers, such as tert-butyl (2-amino-6-chlorophenyl)carbamate (CAS 954239-00-0)[3] or tert-butyl (3-amino-2-chlorophenyl)carbamate (CAS 1869742-95-9).[4][5]

Structural and Molecular Information

The molecule consists of a 3-chloro-1,2-phenylenediamine scaffold where one of the two amino groups is selectively protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement is pivotal to its function in synthesis.

Physicochemical Data

A summary of key physical and computed properties is presented below. These values are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 954238-81-4 | Alchem Pharmtech[1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | PubChem[6] |

| Molecular Weight | 242.70 g/mol | PubChem[6] |

| Physical State | Solid (Typical) | N/A |

| XLogP3-AA | 2.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

The Strategic Importance in Synthesis

Ortho-phenylenediamines are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents. The primary challenge in their use is controlling reactivity when the two amino groups are chemically similar.

This is where the strategic design of this compound becomes evident. The introduction of a Boc protecting group on one amine serves two purposes:

-

Deactivation: It temporarily "masks" one amine, reducing its nucleophilicity and preventing it from participating in initial reactions.

-

Chemoselectivity: It directs subsequent chemical transformations to the remaining free amine at the 2-position, allowing for precise, stepwise construction of complex molecules.

The chlorine atom at the 3-position further enhances its utility by providing an additional synthetic handle for cross-coupling reactions or by modulating the electronic properties and metabolic stability of the final target molecule.

Synthesis and Purification Protocol

The synthesis of this compound hinges on the selective mono-Boc protection of 3-chloro-1,2-phenylenediamine. The key to selectivity lies in controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), and leveraging the slight difference in reactivity between the two amino groups.

Reaction Principle

The reaction involves the nucleophilic attack of an amino group on the electrophilic carbonyl carbon of Boc₂O. While both amines can react, using a carefully controlled amount (typically 1.0-1.1 equivalents) of Boc₂O favors the formation of the mono-protected product over the di-protected byproduct. The choice of solvent and the potential use of a mild base can further optimize this selectivity. This approach is a well-established and efficient method for the mono-carbamate protection of diamines.[7]

Detailed Step-by-Step Experimental Protocol

-

Reagents & Equipment:

-

3-chloro-1,2-phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et₃N) (Optional, as a mild base)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard workup and purification glassware

-

-

Procedure:

-

To a stirred solution of 3-chloro-1,2-phenylenediamine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add di-tert-butyl dicarbonate (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Using THF as a solvent is ideal as it effectively dissolves both the polar diamine starting material and the less polar Boc₂O. Running the reaction at room temperature after initial cooling provides a balance between reaction rate and selectivity, minimizing the formation of the di-Boc-protected byproduct.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The desired product, this compound, is generally the major component and can be isolated in high purity.

Synthesis Workflow Diagram

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. appchemical.com [appchemical.com]

- 3. 954239-00-0|tert-Butyl (2-amino-6-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. 1869742-95-9|tert-Butyl (3-amino-2-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. tert-butyl N-amino-N-(2-chlorophenyl)carbamate | C11H15ClN2O2 | CID 154074106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Guide to the ¹H NMR Analysis of tert-Butyl (2-amino-3-chlorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (2-amino-3-chlorophenyl)carbamate, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed interpretation of the spectrum, explaining the causal relationships between the molecular structure and the observed NMR signals. It includes a predicted spectrum based on established principles and data from analogous compounds, a step-by-step experimental protocol for acquiring high-quality data, and a discussion on the significance of each spectral feature. This guide is designed to be a self-validating resource, grounded in authoritative spectroscopic principles, to aid researchers in the structural elucidation and purity assessment of this and related compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted phenylenediamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This structural motif is of significant interest in medicinal chemistry and drug development. The presence of three distinct substituents on the aromatic ring—an amino group, a chlorine atom, and a Boc-protected amine—creates a specific electronic and steric environment that is crucial for its role as a synthetic building block.

The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy is the primary analytical technique for confirming its identity, purity, and structure. The ¹H NMR spectrum provides a unique fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each proton signal offering a wealth of structural information. This guide will dissect the predicted ¹H NMR spectrum of this compound, providing a foundational understanding for its analysis.

Predicted ¹H NMR Spectrum and Structural Assignment

While a publicly available, assigned ¹H NMR spectrum for this compound is not readily found in the literature, a reliable prediction can be made based on the analysis of similar structures and fundamental NMR principles. The expected spectrum, assuming a standard deuterated chloroform (CDCl₃) solvent, is detailed below.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum.

Caption: Molecular structure highlighting the distinct proton environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-tBu | ~1.50 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet. This is a characteristic signal for a Boc-protecting group.[1] |

| H-NH₂ | ~3.8 - 4.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. |

| H-NH | ~6.5 - 7.0 | Broad Singlet (br s) | 1H | The carbamate N-H proton is typically downfield compared to the free amine due to the electron-withdrawing effect of the carbonyl group. Broadening can also occur due to exchange. |

| H-4 | ~6.7 - 6.9 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is ortho to the amino group (electron-donating, shielding) and meta to both the chlorine and the carbamate group. It will be split by H-5 and H-6, likely appearing as a triplet if the coupling constants are similar. |

| H-5 | ~7.0 - 7.2 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is meta to the amino group and para to the chlorine atom. It is expected to be further downfield than H-4 and will be split by H-4 and H-6. |

| H-6 | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H | This proton is ortho to the electron-withdrawing carbamate group and meta to the chlorine, making it the most deshielded of the aromatic protons. It will be split by H-4 and H-5. |

Causality Behind the Predicted Shifts:

-

Boc Group (t-Bu): The singlet at ~1.50 ppm is a hallmark of the tert-butoxycarbonyl protecting group and its high integration value (9H) makes it an excellent internal reference for confirming the presence of the group.[1]

-

Aromatic Protons (H-4, H-5, H-6): The chemical shifts in the aromatic region (typically 6.5-8.0 ppm) are dictated by the electronic effects of the substituents. The -NH₂ group is a strong electron-donating group, causing an upfield (shielding) shift for the ortho (H-4) and para (not present) protons. Conversely, the -Cl and -NHBoc groups are electron-withdrawing, causing a downfield (deshielding) shift, which is most pronounced for the ortho (H-6) and para (H-5) positions relative to these groups. The interplay of these effects results in the predicted ordering of the signals.

-

Labile Protons (-NH₂ and -NH): The signals for the amine and carbamate protons are often broad and their chemical shifts are highly dependent on concentration, temperature, and solvent purity. A D₂O exchange experiment can be used to confirm their assignment; upon addition of D₂O, these signals will disappear from the spectrum.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum, a standardized protocol is essential. The following methodology is recommended for the analysis of this compound.

Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). CDCl₃ is a standard choice for its good dissolving power for many organic compounds and its single deuterium signal for locking. TMS provides the 0 ppm reference.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. The lock system compensates for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

-

Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters would include:

-

Number of Scans (NS): 16 (can be increased for dilute samples to improve signal-to-noise).

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures that all protons, especially those with long relaxation times, have fully relaxed before the next pulse, allowing for accurate integration.

-

Acquisition Time (AQ): 2-4 seconds.

-

Pulse Width: Calibrated 90° pulse.

-

-

-

Data Processing:

-

After the acquisition is complete, the raw data (Free Induction Decay, FID) is processed.

-

Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

-

Confirmation with D₂O Exchange:

-

To definitively identify the -NH and -NH₂ protons, acquire a standard spectrum.

-

Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum. The signals corresponding to the amine and carbamate protons will decrease in intensity or disappear entirely due to proton-deuterium exchange.

-

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The trustworthiness of the final spectral assignment relies on the convergence of multiple pieces of evidence:

-

Integration: The relative integrals of the signals must correspond to the number of protons in each environment (e.g., a 9:2:1:1:1:1 ratio). The 9H singlet of the Boc group serves as a reliable internal standard for this purpose.

-

Multiplicity: The splitting patterns (e.g., singlets, doublets, triplets) must be consistent with the number of neighboring protons, following the n+1 rule for first-order spectra.

-

Chemical Shift: The observed chemical shifts must align with established ranges for similar functional groups and substitution patterns on an aromatic ring.

-

D₂O Exchange: The disappearance of labile proton signals upon addition of D₂O provides unambiguous confirmation of their identity.

By ensuring that all these criteria are met, a researcher can have high confidence in the structural assignment and purity assessment of the compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the factors influencing chemical shifts and coupling constants allows for a confident and accurate interpretation of the spectrum. By following the detailed experimental protocol and cross-validating the results through integration, multiplicity analysis, and D₂O exchange, researchers can reliably confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]

-

University of California, Irvine. ¹H NMR Chemical Shifts. [Link]

Sources

"tert-Butyl (2-amino-3-chlorophenyl)carbamate" 13C NMR

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of tert-Butyl (2-amino-3-chlorophenyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical prediction of the ¹³C NMR spectrum, outlines a robust experimental protocol for data acquisition, and details the interpretation of the spectral data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical reference for the structural elucidation and quality control of this and structurally related substituted aromatic compounds.

Introduction: The Compound and the Analytical Imperative